molecular formula C16H18F2N2O3 B2660135 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea CAS No. 1448070-97-0

1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea

Cat. No. B2660135
CAS RN: 1448070-97-0
M. Wt: 324.328
InChI Key: QGKVMNZXCNGJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, and viruses. It may also act by regulating glucose and lipid metabolism in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit fungal growth, and suppress viral replication. It has also been shown to improve glucose and lipid metabolism in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea in lab experiments include its potential therapeutic applications and its relatively simple synthesis method. However, its limitations include its unknown mechanism of action and potential toxicity.

Future Directions

There are several future directions for research on 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea. These include:
1. Investigating its potential use in combination therapy with other anticancer, antifungal, or antiviral agents.
2. Studying its mechanism of action to better understand how it works and how it can be optimized for therapeutic use.
3. Exploring its potential use in treating other metabolic disorders such as non-alcoholic fatty liver disease.
4. Conducting preclinical and clinical trials to evaluate its safety and efficacy in humans.
5. Developing more efficient and cost-effective synthesis methods for large-scale production.
In conclusion, this compound is a synthetic compound with potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. However, its mechanism of action is not fully understood, and further research is needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea involves the reaction of 2,6-difluoroaniline with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the desired compound.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, antifungal agent, and antiviral agent. It has also been investigated for its potential use in treating metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O3/c1-9-8-11(10(2)23-9)14(21)6-7-19-16(22)20-15-12(17)4-3-5-13(15)18/h3-5,8,14,21H,6-7H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKVMNZXCNGJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)NC2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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